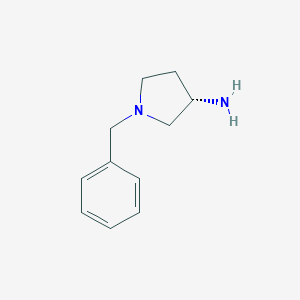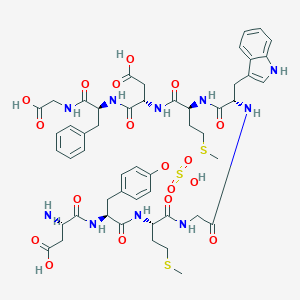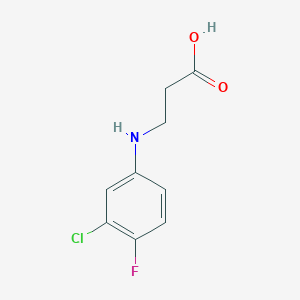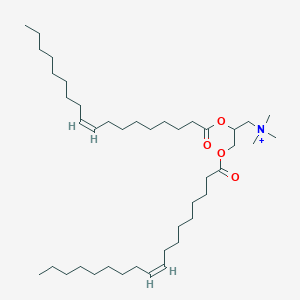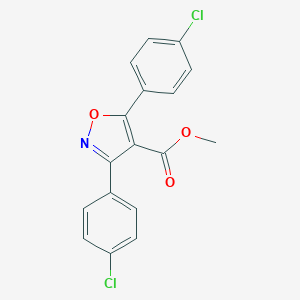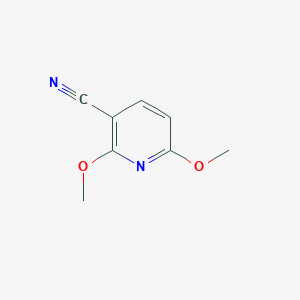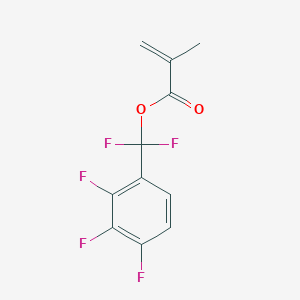
N-Bzhcs3P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, such as heme and chlorophyll. This specific compound is characterized by its unique structure, which includes nitrobenzyl, carboxyphenyl, and sulfophenyl groups attached to the porphyrin core. These functional groups impart distinct chemical and physical properties, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine typically involves multi-step organic reactions. The process begins with the preparation of the porphyrin core, followed by the introduction of the nitrobenzyl, carboxyphenyl, and sulfophenyl groups. Commonly used reagents include pyrrole, benzaldehyde derivatives, and sulfonation agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as chromatography and crystallization. The goal is to achieve consistent quality and high production efficiency while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like sulfuric acid or chlorosulfonic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrobenzyl group may yield nitrobenzene derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic reactions and as a model compound for studying porphyrin chemistry.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine involves its interaction with molecular targets such as enzymes and cellular components. The porphyrin core can generate reactive oxygen species upon light activation, leading to oxidative damage in targeted cells. This property is particularly useful in photodynamic therapy, where the compound selectively accumulates in cancer cells and induces cell death upon light exposure.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylporphyrin: Lacks the nitrobenzyl and sulfophenyl groups, making it less versatile in certain applications.
Hematoporphyrin: Contains different functional groups, leading to distinct biological and chemical properties.
Chlorin e6: Another porphyrin derivative with unique photophysical properties used in photodynamic therapy.
Uniqueness
N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine stands out due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it highly versatile for various applications, including catalysis, imaging, and therapy.
Propiedades
Número CAS |
125295-40-1 |
|---|---|
Fórmula molecular |
C52H35N5O13S3 |
Peso molecular |
1034.1 g/mol |
Nombre IUPAC |
4-[23-[(4-nitrophenyl)methyl]-10,15,20-tris(4-sulfophenyl)-21H-porphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C52H35N5O13S3/c58-52(59)35-5-3-31(4-6-35)48-40-21-22-41(53-40)49(32-7-15-37(16-8-32)71(62,63)64)43-24-26-45(55-43)51(34-11-19-39(20-12-34)73(68,69)70)47-28-27-46(56(47)29-30-1-13-36(14-2-30)57(60)61)50(44-25-23-42(48)54-44)33-9-17-38(18-10-33)72(65,66)67/h1-28,53H,29H2,(H,58,59)(H,62,63,64)(H,65,66,67)(H,68,69,70) |
Clave InChI |
MRGVHHUEFCTLKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)S(=O)(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)S(=O)(=O)O)C1=CC=C(C=C1)S(=O)(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)S(=O)(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)S(=O)(=O)O)C1=CC=C(C=C1)S(=O)(=O)O)[N+](=O)[O-] |
Sinónimos |
N-4-nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine N-bzHCS3P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


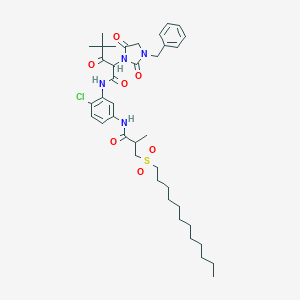
![Benzamide, N-[2-(acetyloxy)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B54221.png)

